
An In-depth Technical Guide to the
Physicochemical Properties of 4-

(Dimethoxymethyl)piperidine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-(Dimethoxymethyl)piperidine

Cat. No.: B3048966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(Dimethoxymethyl)piperidine is a heterocyclic amine that serves as a valuable intermediate

in organic synthesis. Its structure, featuring a piperidine ring substituted at the 4-position with a

protected aldehyde (a dimethyl acetal), makes it a versatile building block for the synthesis of

more complex molecules, particularly in the pharmaceutical industry. The piperidine moiety is a

common scaffold in a wide array of approved drugs, valued for its ability to impart favorable

pharmacokinetic properties.[1][2] Understanding the fundamental physicochemical properties

of 4-(Dimethoxymethyl)piperidine is therefore crucial for its effective use in synthetic

chemistry and drug discovery workflows. This guide provides a comprehensive overview of its

key physicochemical characteristics, supported by detailed experimental protocols for their

determination.

Chemical Structure and Properties
The molecular structure of 4-(Dimethoxymethyl)piperidine is foundational to its chemical

behavior. The presence of a basic secondary amine within the piperidine ring and the acetal

functional group dictates its reactivity and physical properties.
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Property Value Source

Molecular Formula C₈H₁₇NO₂ [3][4]

Molecular Weight 159.23 g/mol [3][4]

CAS Number 188646-83-5 [4]

Appearance Colorless to pale yellow liquid [3]

Core Physicochemical Data
The following table summarizes the key physicochemical parameters of 4-
(Dimethoxymethyl)piperidine. It is important to note that much of the publicly available data

for this specific compound is predicted rather than experimentally determined. This

underscores the importance of the experimental protocols provided in this guide for obtaining

precise, validated data.

Parameter Predicted Value Experimental Protocol

Boiling Point 196.3 ± 10.0 °C at 760 mmHg

Density 0.951 ± 0.06 g/cm³

pKa (of the conjugate acid) 10.14 ± 0.10

Melting Point Not available -

Solubility

No data available, but

expected to be miscible with

water and soluble in common

organic solvents.[5]

LogP No data available

Spectroscopic Profile
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-
(Dimethoxymethyl)piperidine. While specific spectra for this compound are not readily
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available in the public domain, this section outlines the expected spectroscopic characteristics

based on its structure and data from analogous piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show

characteristic signals for the piperidine ring protons, the methoxy protons, and the acetal

proton. The chemical shifts and coupling patterns will be influenced by the chair conformation

of the piperidine ring.

Piperidine Ring Protons (axial and equatorial): Multiplets in the range of 1.0-3.0 ppm.

Methoxy Protons (-OCH₃): A singlet at approximately 3.3 ppm.

Acetal Proton (-CH(OCH₃)₂): A triplet or doublet of doublets around 4.2-4.5 ppm.

Amine Proton (-NH-): A broad singlet, the chemical shift of which is dependent on solvent

and concentration.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will provide information on

the carbon framework of the molecule.

Piperidine Ring Carbons: Signals in the aliphatic region (25-50 ppm).

Methoxy Carbons (-OCH₃): A signal around 52-55 ppm.

Acetal Carbon (-CH(OCH₃)₂): A signal in the range of 100-105 ppm.

Infrared (IR) Spectroscopy
The IR spectrum of 4-(Dimethoxymethyl)piperidine is expected to exhibit characteristic

absorption bands corresponding to its functional groups.

N-H Stretch: A moderate, somewhat broad absorption in the region of 3300-3500 cm⁻¹.

C-H Stretch (aliphatic): Strong absorptions between 2800 and 3000 cm⁻¹.

C-O Stretch (acetal): Strong, characteristic bands in the 1050-1150 cm⁻¹ region.
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Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation

pattern of 4-(Dimethoxymethyl)piperidine.

Molecular Ion (M⁺): Under electron ionization (EI), the molecular ion peak is expected at m/z

= 159.

Key Fragmentation Pathways: A characteristic fragmentation pattern for piperidine

derivatives involves α-cleavage adjacent to the nitrogen atom.[6] For this molecule, a

significant fragment would likely result from the loss of a methoxy group (•OCH₃) to form a

stable oxonium ion. Another probable fragmentation is the loss of the entire dimethoxymethyl

substituent.

Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the experimental

determination of the key physicochemical properties of 4-(Dimethoxymethyl)piperidine.

Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of a liquid.

Methodology:

Sample Preparation: Fill a small test tube or a fusion tube to a depth of about 1-2 cm with 4-
(Dimethoxymethyl)piperidine.

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary

tube, sealed end up, into the sample tube.

Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire.

The bottom of the sample tube should be level with the thermometer bulb.

Heating: Suspend the thermometer and sample tube assembly in a Thiele tube filled with a

suitable heating oil (e.g., mineral oil or silicone oil). The sample should be positioned in the

main body of the Thiele tube.
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Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating

mantle. As the temperature rises, a slow stream of bubbles will emerge from the open end of

the capillary tube.

Equilibrium: Continue heating until a continuous and rapid stream of bubbles is observed.

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.

The boiling point is the temperature at which the bubbling stops and the liquid begins to be

drawn into the capillary tube.

Apparatus Setup

Measurement Process

Thiele Tube with Heating Oil Thermometer
Suspends

Apply Gentle Heat

Sample Tube with 4-(Dimethoxymethyl)piperidine
Attached

Inverted Capillary Tube
Contains

Observe Continuous Bubbling Remove Heat and Cool Record Temperature at Liquid Ingress

Click to download full resolution via product page

Caption: Workflow for Boiling Point Determination.

Density Determination (Pycnometer Method)
A pycnometer is a flask with a specific volume used for precise density measurements of

liquids.

Methodology:

Pycnometer Preparation: Clean and dry a pycnometer of known volume.

Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer.
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Filling the Pycnometer: Fill the pycnometer with 4-(Dimethoxymethyl)piperidine, ensuring

there are no air bubbles. Insert the stopper and allow any excess liquid to overflow.

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath

until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).

Final Weighing: Carefully dry the outside of the pycnometer and weigh it.

Calculation: The density is calculated by dividing the mass of the liquid (weight of filled

pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

pKa Determination (Potentiometric Titration)
This method determines the pKa by creating a titration curve of the amine with a strong acid.

Methodology:

Sample Preparation: Prepare a solution of 4-(Dimethoxymethyl)piperidine of known

concentration (e.g., 0.01 M) in deionized water.

Apparatus Setup: Calibrate a pH meter using standard buffer solutions. Place the sample

solution in a beaker with a magnetic stir bar and immerse the pH electrode.

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small,

known increments.

Data Collection: Record the pH of the solution after each addition of the acid titrant, allowing

the reading to stabilize.

Titration Curve: Plot the measured pH versus the volume of acid added.

pKa Determination: The pKa is the pH at the half-equivalence point, where half of the amine

has been neutralized. This corresponds to the midpoint of the steepest part of the titration

curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b3048966?utm_src=pdf-body
https://www.benchchem.com/product/b3048966?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3048966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare 0.01 M Sample Solution

Calibrate pH Meter and Set Up Titration Apparatus

Titrate with Standardized 0.1 M HCl

Record pH after Each Addition

Plot pH vs. Volume of HCl

Identify Half-Equivalence Point

pKa = pH at Half-Equivalence Point

Click to download full resolution via product page

Caption: Workflow for pKa Determination via Potentiometric Titration.

Solubility Assessment (Qualitative)
A qualitative assessment of solubility in various solvents is a crucial first step in characterizing a

new compound.

Methodology:
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol,

acetone, chloroform, hexane).

Sample Addition: To 1 mL of each solvent in a separate test tube, add a small, known

amount of 4-(Dimethoxymethyl)piperidine (e.g., 10 mg).

Observation: Agitate the mixture and observe if the compound dissolves completely.

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each

solvent. For more quantitative results, gradually add more solute until saturation is reached.

LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology:

Phase Preparation: Prepare a mixture of n-octanol and water and allow the two phases to

become mutually saturated by shaking them together for an extended period, followed by

separation.

Sample Preparation: Prepare a stock solution of 4-(Dimethoxymethyl)piperidine in the

aqueous phase.

Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution

with a known volume of the n-octanol phase.

Equilibration: Shake the funnel for a sufficient time to allow the compound to partition

between the two phases and reach equilibrium.

Phase Separation: Allow the phases to separate completely.

Concentration Analysis: Carefully separate the two phases and determine the concentration

of the compound in each phase using a suitable analytical technique (e.g., GC-MS, HPLC).

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase

to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
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Applications in Synthesis
4-(Dimethoxymethyl)piperidine is a valuable intermediate in organic synthesis due to the

presence of the protected aldehyde and the secondary amine. The acetal group is stable under

basic conditions, allowing for reactions at the nitrogen atom, such as N-alkylation or N-

acylation. The aldehyde can be deprotected under acidic conditions to yield 4-formylpiperidine,

which can then undergo a variety of reactions, including reductive amination, Wittig reactions,

and aldol condensations. This dual functionality makes it a key building block for the synthesis

of a wide range of piperidine-containing target molecules with potential biological activity.[2]

Safety Information
4-(Dimethoxymethyl)piperidine should be handled with appropriate safety precautions in a

well-ventilated laboratory. It is classified as a combustible liquid and may be harmful if

swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation.

Standard personal protective equipment, including safety glasses, gloves, and a lab coat,

should be worn when handling this compound.

Conclusion
This technical guide provides a comprehensive overview of the known and expected

physicochemical properties of 4-(Dimethoxymethyl)piperidine. While experimental data for

this specific compound is limited in the public domain, the provided information on its predicted

properties, expected spectroscopic behavior, and detailed experimental protocols offers a solid

foundation for researchers, scientists, and drug development professionals. The versatility of

this compound as a synthetic intermediate highlights the importance of a thorough

understanding of its chemical and physical characteristics for its successful application in the

synthesis of novel and potentially bioactive molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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